Clorexolone

概要

説明

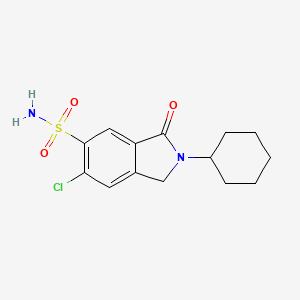

クロレキソロンは、低天井スルホンアミド系利尿薬であり、主に浮腫および高血圧の治療に使用されます。 それは、クロロ置換されたイソインドール環とスルホンアミド基が融合した化学構造で知られています .

準備方法

合成経路と反応条件

クロレキソロンの合成には、6-クロロ-2-シクロヘキシル-3-オキソ-2,3-ジヒドロ-1H-イソインドール-5-スルホンアミドと適切な試薬を制御された条件下で反応させることが含まれます。 このプロセスには、通常、塩素化、環化、およびスルホン化などのステップが含まれます .

工業生産方法

クロレキソロンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスは、収率と純度が最適化されており、多くの場合、連続フローリアクターや自動合成などの高度な技術が使用されます .

化学反応の分析

反応の種類

クロレキソロンは、以下を含むさまざまな化学反応を起こします。

酸化: クロレキソロンは、酸化されてスルホン誘導体を生成することができます。

還元: 還元反応は、クロレキソロンを対応するアミン誘導体に変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物には、スルホン誘導体、アミン誘導体、およびさまざまなハロゲン置換化合物があります .

科学研究アプリケーション

クロレキソロンは、幅広い科学研究アプリケーションを持っています。

化学: スルホンアミド化学と反応機構を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと酵素阻害に対する影響について調査されています。

医学: 浮腫と高血圧以外の状態、たとえば特定の代謝性疾患の治療における可能性について調査されています。

科学的研究の応用

Medical Applications

- Diuretic Treatment : Clorexolone is primarily utilized in the management of hypertension and edema. Its mechanism of action involves the inhibition of sodium reabsorption in the kidneys, which promotes diuresis (increased urine production) and helps lower blood pressure.

- Comparative Efficacy Studies : Clinical studies have compared this compound with other diuretics like hydrochlorothiazide. These studies demonstrate that this compound can effectively reduce both recumbent and standing blood pressure .

- Potential Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, with investigations into its efficacy for conditions such as inflammatory bowel disease and atopic dermatitis. However, these applications require further validation through rigorous clinical trials.

Scientific Research Applications

- Pharmacological Research : this compound serves as a model compound in studies investigating sulfonamide chemistry and reaction mechanisms. Its unique structure allows researchers to explore various biochemical pathways and interactions.

- Renal Function Studies : The compound is frequently used in research related to renal physiology and function, providing insights into how diuretics affect kidney performance and fluid balance in the body.

Industrial Applications

- Pharmaceutical Development : this compound is utilized in the development of new diuretic drugs. Its role as a reference standard in pharmaceutical quality control ensures that new formulations meet established efficacy and safety standards.

Case Study 1: Comparative Study with Hydrochlorothiazide

A clinical trial comparing this compound with hydrochlorothiazide showed significant reductions in blood pressure among participants receiving this compound. The study highlighted its effectiveness as a diuretic while also noting its potential side effects compared to more established treatments .

Case Study 2: Investigation of Anti-inflammatory Effects

In a preliminary study investigating this compound's anti-inflammatory properties, researchers administered the compound to subjects with inflammatory bowel disease. Initial findings indicated some therapeutic benefits, but further studies are necessary to confirm these results and establish safety profiles.

作用機序

クロレキソロンは、腎尿細管におけるナトリウムイオンと塩化物イオンの再吸収を阻害することにより、利尿効果を発揮します。これにより、水と電解質の排泄量が増加し、体液貯留が減少し、血圧が低下します。 分子標的は、遠位尿細管におけるナトリウム-塩化物シンポーターです .

類似の化合物との比較

類似の化合物

ヒドロクロロチアジド: 同様の作用機序を持つ別のスルホンアミド系利尿薬ですが、化学構造が異なります。

フロセミド: クロレキソロンよりも幅広い作用範囲を持つループ利尿薬です。

クロルタリドン: より長い作用時間を持つチアジド様利尿薬

ユニークさ

クロレキソロンは、その特定の化学構造によりユニークであり、他の利尿薬と比較して独自の薬物動態的特性と低い天井効果を与えます。 これは、軽度の利尿効果が望まれる場合に特に役立ちます .

類似化合物との比較

Similar Compounds

Hydrochlorothiazide: Another sulfonamide diuretic with a similar mechanism of action but different chemical structure.

Furosemide: A loop diuretic with a broader range of action compared to clorexolone.

Chlorthalidone: A thiazide-like diuretic with a longer duration of action

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacokinetic properties and a lower ceiling effect compared to other diuretics. This makes it particularly useful in cases where a mild diuretic effect is desired .

生物活性

Clorexolone, chemically known as C₁₄H₁₇ClN₂O₃S, is a sulfonamide-based compound recognized primarily for its diuretic properties similar to thiazide diuretics. It is mainly utilized in the treatment of conditions requiring increased urine production, such as hypertension and edema. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and comparative efficacy with other diuretics.

This compound operates primarily by inhibiting sodium reabsorption in the renal tubules. This action leads to increased sodium and water excretion, thereby promoting diuresis. Unlike other diuretics, this compound does not significantly inhibit carbonic anhydrase in vivo, which may influence its side effect profile and therapeutic applications .

Diuretic Activity

This compound has demonstrated significant diuretic activity in various studies. For instance, research indicated that it was 300 times more effective than certain related phthalimides in promoting diuresis in rat models . This efficacy positions it as a potential alternative to established diuretics, although its clinical use has been limited due to the availability of safer options.

Anti-inflammatory Properties

Emerging studies suggest that this compound may possess anti-inflammatory properties. Research has explored its potential application in inflammatory bowel disease and atopic dermatitis, indicating a need for further investigation into its safety and efficacy for these conditions .

Comparative Analysis with Other Diuretics

The following table summarizes this compound's characteristics compared to other common thiazide diuretics:

Study on Diuretic Efficacy

A pivotal study involving rats highlighted that this compound exhibited substantial diuretic activity comparable to established thiazides. The study utilized various dosages to assess the compound's effectiveness in promoting urine output, demonstrating a clear dose-response relationship.

Anti-inflammatory Activity Assessment

In vitro studies have evaluated this compound's ability to modulate inflammatory pathways. These investigations employed colorimetric assays to measure changes in cytokine levels in response to this compound treatment, suggesting a potential role in managing inflammatory conditions .

Interaction Studies

Research has also focused on this compound's interactions with other compounds. For example, studies have indicated that combining this compound with herbal supplements like Achillea millefolium may enhance or mitigate its diuretic effects . Understanding these interactions is crucial for optimizing therapeutic regimens.

特性

IUPAC Name |

6-chloro-2-cyclohexyl-3-oxo-1H-isoindole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c15-12-6-9-8-17(10-4-2-1-3-5-10)14(18)11(9)7-13(12)21(16,19)20/h6-7,10H,1-5,8H2,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMWFZKOWULPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC3=CC(=C(C=C3C2=O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057683 | |

| Record name | Chlorexolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2127-01-7 | |

| Record name | Clorexolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorexolone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorexolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13617 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorexolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorexolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOREXOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2PLT3FS05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Clorexolone is a diuretic that primarily acts on the nephrons in the kidneys [, ]. While its exact mechanism of action is not fully elucidated, research suggests that it inhibits sodium reabsorption in the distal tubules, leading to increased excretion of sodium and water [, ]. This inhibition occurs independently of aldosterone antagonism and is not primarily due to carbonic anhydrase inhibition []. This compound's action ultimately results in diuresis and a decrease in blood pressure [, , ].

A: this compound, chemically named 5-chloro-2-cyclohexyl-1-oxo-6-sulphamoylisoindoline, shares structural similarities with both benzothiadiazines and phthalimidines but lacks the benzothiadiazine nucleus []. Unfortunately, the provided abstracts do not contain specific details regarding its molecular formula, weight, or spectroscopic data.

A: While this compound's structure differs from thiazides, it's not definitively established whether it shares the potential diabetogenic effect associated with thiazide therapy []. One study investigated the effects of this compound, Hydrochlorothiazide, and Clopamide in diabetic patients, but the abstract doesn't disclose the comparative outcomes on glycemic control [].

A: Research suggests that combining this compound with other antihypertensive agents can be beneficial. For example, combining this compound with the β-adrenoceptor blocking agent Alprenolol resulted in a more pronounced decrease in blood pressure compared to this compound alone in hypertensive dogs []. This enhanced effect is attributed to the combined inhibition of the renin-angiotensin-aldosterone system, reduction in blood volume, and decrease in heart rate [].

A: Similar to other diuretics in its class, this compound can lead to potassium depletion []. This effect is attributed to increased potassium excretion, which is linked to the stimulation of the distal nephron K+-H+/Na+ exchange system []. Importantly, potassium loss can occur even in the absence of mineralocorticoid activity, indicating a direct effect of this compound on tubular potassium handling [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。